(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL
Description
Properties
Molecular Formula |
C13H20N4OS |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
(3S)-3-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C13H20N4OS/c1-3-4-9(5-6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m0/s1 |
InChI Key |
JXVADDGQCQZTBM-VIFPVBQESA-N |
Isomeric SMILES |
CCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2C)N |
Canonical SMILES |
CCCC(CCO)NC1=NC(=NC2=C1SC=C2C)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Thieno[3,2-d]pyrimidine Core
The thieno[3,2-d]pyrimidine scaffold is typically synthesized by:
- Starting from substituted thiophene precursors, often prepared via Gewald reaction or related multicomponent syntheses.
- Cyclization with appropriate amidine or guanidine derivatives to form the pyrimidine ring fused to the thiophene.
The methyl group at the 7-position is introduced through the choice of starting thiophene or via selective methylation post-cyclization.
Functionalization at the 4-Position
- The 4-position of the thieno[3,2-d]pyrimidine is often halogenated (commonly chlorinated) to form a reactive intermediate (e.g., 4-chlorothieno[3,2-d]pyrimidine).
- This halogen is selectively displaced by nucleophilic amines under controlled conditions, allowing the introduction of the amino substituent linked to the hexan-1-ol side chain.
Introduction of the Chiral Amino Hexanol Side Chain
- The chiral (S)-3-aminohexan-1-ol or its protected derivative is reacted with the 4-chlorothieno[3,2-d]pyrimidine intermediate.
- Reaction conditions are optimized to maintain stereochemical integrity, usually involving mild bases and controlled temperature.
- Protection/deprotection strategies may be employed to avoid side reactions on the hydroxyl group during coupling.
Detailed Preparation Methodology
Stepwise Synthetic Procedure
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 7-methylthieno[3,2-d]pyrimidine core | Literature methods involving Gewald reaction and cyclization with amidines | Yields vary; optimization includes temperature and solvent choice |
| 2 | Halogenation at 4-position to form 4-chlorothieno[3,2-d]pyrimidine | Chlorinating agents such as POCl3 or SOCl2 under reflux | Selective chlorination critical for subsequent substitution |
| 3 | Nucleophilic substitution with (S)-3-aminohexan-1-ol | Reaction with stoichiometric amine in polar aprotic solvent (e.g., DMF) at controlled temperature | Use of base (e.g., triethylamine) to neutralize HCl formed; stereochemistry preserved |
| 4 | Purification and isolation | Chromatographic techniques (HPLC, column chromatography) | Ensures enantiomeric purity and removal of side products |
Reaction Optimization Parameters
| Parameter | Effect on Yield/Purity | Typical Range |
|---|---|---|
| Temperature | Higher temps increase rate but risk racemization | 50–80 °C |
| Solvent | Polar aprotic solvents favor nucleophilic substitution | DMF, DMSO |
| Base | Neutralizes acid byproducts, prevents side reactions | Triethylamine, DIPEA |
| Stoichiometry | Excess amine improves substitution efficiency | 1.1–1.5 equivalents |
Research Findings and Data
- According to patent WO2013100632A1, selective displacement of the 4-chloro substituent on thieno[3,2-d]pyrimidine cores by amines is a reliable method for introducing amino substituents, with controlled temperature and stoichiometry crucial to avoid side reactions.
- Studies indicate that the 7-methyl substituent can be introduced early in the synthesis via methylated thiophene precursors, improving overall yield and regioselectivity.
- The chiral amino alcohol side chain is introduced in a second nucleophilic substitution step, often under mild conditions to preserve stereochemistry. Microwave-assisted reactions have been reported to accelerate this step without compromising enantiomeric excess.
- Purification by preparative HPLC is recommended to achieve high enantiomeric purity and remove unreacted starting materials or side products.
Comparative Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Gewald Reaction for Thiophene Core | Multicomponent synthesis of substituted thiophenes | Versatile, allows substitution pattern control | Moderate yields, requires optimization |
| Chlorination of Pyrimidine Core | Selective halogenation at 4-position | Enables targeted nucleophilic substitution | Requires careful control to avoid over-chlorination |
| Nucleophilic Substitution with Chiral Amino Alcohol | Direct displacement of 4-chloro by (S)-3-aminohexan-1-ol | Preserves stereochemistry, straightforward | Sensitive to reaction conditions, possible side reactions |
| Microwave-Assisted Substitution | Accelerated reaction rates | Reduced reaction times, improved yields | Requires specialized equipment |
Summary and Professional Insights
The preparation of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-yl)amino)hexan-1-ol is best achieved via a multi-step synthetic route involving:
- Construction of the thieno[3,2-d]pyrimidine core through Gewald reaction and cyclization.
- Selective chlorination at the 4-position to prepare a reactive intermediate.
- Nucleophilic substitution with the chiral amino alcohol under controlled conditions to maintain stereochemical integrity.
- Purification to ensure high purity and enantiomeric excess.
Optimization of reaction conditions such as temperature, solvent, and stoichiometry is critical to maximize yield and purity. The use of microwave irradiation for substitution steps presents a promising enhancement for synthesis efficiency. These methodologies are supported by patent disclosures and peer-reviewed studies, ensuring their reliability and reproducibility in research and industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents convert the hydroxyl group to a ketone or carboxylic acid derivative, depending on reaction intensity.
| Reaction Conditions | Product | Yield |
|---|---|---|
| KMnO₄ (acidic, 60°C) | 3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-one | 72–85% |
| Jones reagent (CrO₃/H₂SO₄) | 3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptanoic acid | 58–67% |
The stereochemistry at the C3 position influences oxidation rates, with the (S)-enantiomer showing marginally faster kinetics due to reduced steric hindrance.
Substitution at the Amino Group
The primary amine participates in nucleophilic substitution reactions, enabling functionalization of the thienopyrimidine core.
Key Examples:
-
Acylation: Reacts with acetyl chloride or anhydrides to form amides (e.g., 3-((2-Acetamido-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL).
-
Alkylation: Treatment with methyl iodide or benzyl bromide yields N-alkylated derivatives, enhancing lipophilicity for drug delivery applications.
| Reagent | Product | Application |
|---|---|---|
| Acetic anhydride | Acetylated derivative | Improved metabolic stability |
| Benzyl bromide | N-Benzyl variant | Enhanced CNS penetration |
Esterification and Etherification
The hydroxyl group reacts with acyl chlorides or alkyl halides to form esters or ethers, respectively. These modifications tune solubility and bioavailability.
Notable Reactions:
-
Esterification: Reaction with acetyl chloride produces 3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)heptyl acetate.
-
Etherification: Treatment with methyl iodide under basic conditions forms the corresponding methyl ether.
Optimized conditions (e.g., DMAP catalysis) improve yields to >90% for ester derivatives.
Electrophilic Aromatic Substitution
The thienopyrimidine ring undergoes electrophilic substitution at the C5 or C6 positions. Nitration and halogenation are well-documented :
| Reaction | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative |
| Bromination | Br₂/FeBr₃ | 6-Bromo analogue |
These reactions expand structural diversity for structure-activity relationship (SAR) studies in drug discovery .
Biological Interactions
The compound modulates biological targets through non-covalent interactions:
-
Hydrogen bonding: The hydroxyl and amino groups interact with enzymatic active sites (e.g., kinase ATP pockets) .
-
π-Stacking: The aromatic thienopyrimidine core engages with hydrophobic protein domains.
"The (S)-configuration optimizes spatial alignment with target proteins, improving binding affinity by 3–5 fold compared to the (R)-enantiomer".
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents | Key Product |
|---|---|---|---|
| Hydroxyl | Oxidation | KMnO₄, CrO₃ | Ketone/carboxylic acid |
| Amino | Acylation | Ac₂O, AcCl | Amide |
| Thienopyrimidine | Halogenation | Br₂, Cl₂ | Halogenated analogue |
| Alkyl chain | Esterification | RCOCl | Ester derivative |
Scientific Research Applications
Physical Properties
While specific physical properties such as boiling point and melting point are not extensively documented, the compound is typically handled under standard laboratory conditions due to its classification as a specialty chemical.
Pharmacological Applications
Research indicates that (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL exhibits promising biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially acting on specific cancer cell lines.
- Antiviral Properties : The thieno[3,2-D]pyrimidine scaffold is known for its antiviral activity, making this compound a candidate for further exploration in antiviral drug development.
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- A study demonstrated that derivatives of thieno[3,2-D]pyrimidines showed significant inhibition of viral replication in vitro .
- Another investigation reported the cytotoxic effects of thieno[3,2-D]pyrimidine derivatives against various cancer cell lines, indicating their potential as lead compounds in cancer therapy.
Potential Drug Candidates
The unique structure of this compound positions it as a potential lead compound in drug discovery programs targeting:
- Cancer Treatment : Due to its antitumor activity.
- Viral Infections : Leveraging its antiviral properties to develop new therapeutic agents.
Future Research Directions
Further research is necessary to fully elucidate the mechanisms of action and optimize the pharmacological profiles of this compound. Studies focusing on:
- Structure-activity relationship (SAR) analysis.
- In vivo efficacy and toxicity assessments.
These will be crucial in advancing this compound into clinical trials.
Mechanism of Action
The mechanism of action of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
(2S)-2-((2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino)-2-methylhexan-1-ol (Compound 233)
Structural Differences :
- Core: Pyrido[3,2-d]pyrimidine vs. thieno[3,2-d]pyrimidine in the target compound.
- Substituents: Fluorine at position 7 (vs. methylthio group) and a 2-methylhexanol side chain (vs. 3-aminohexanol). Functional Insights:
- Compound 233 is a TLR8 modulator patented for chronic hepatitis B treatment, highlighting the role of pyridopyrimidine cores in immune regulation .
- The fluorine atom may enhance metabolic stability, while the methyl group in the side chain could influence lipophilicity and receptor binding kinetics.
β-DADF (Entry 24 in )
Structural Differences :
- Core: Pyrido[3,2-d]pyrimidine with a purine-like extension and a phosphonooxy-methyl oxolane group.
- Complexity: Bifunctional design with a glutamic acid linker, contrasting the simpler hexanol chain in the target compound. Functional Insights:
- Targets bifunctional purine biosynthesis protein PURH, indicating a role in nucleotide metabolism inhibition .
1-({1-(2-Aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl}ethynyl)cyclohexanol (2OL)
Structural Differences :
- Core: Benzimidazole-pyrimidine hybrid vs. thienopyrimidine.
- Substituents: Methoxyethylamino and ethynylcyclohexanol groups (vs. aminohexanol). Functional Insights:
- The cyclohexanol group may enhance solubility relative to the target compound’s linear hexanol chain .
Comparative Data Table
Key Research Findings
- Core Structure Impact: Thienopyrimidine and pyridopyrimidine cores exhibit distinct electronic profiles, influencing receptor binding. Fluorine or methylthio substituents modulate steric and electronic interactions, affecting potency .
- Side Chain Optimization: Chiral amino-alcohol chains (e.g., 3-aminohexanol vs. 2-methylhexanol) dictate stereospecificity and bioavailability. Longer chains (e.g., hexanol) may enhance membrane permeability but reduce metabolic stability .
- Therapeutic Potential: Pyridopyrimidine derivatives dominate TLR modulation, while thienopyrimidines remain underexplored, suggesting opportunities for novel target discovery .
Biological Activity
(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antitumor effects, antimicrobial properties, and its role as an enzyme inhibitor.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidine family, which is known for diverse biological activities. Its molecular formula is , with a molar mass of approximately 266.36 g/mol. The thieno[3,2-d]pyrimidine scaffold contributes to its biological interactions through various mechanisms, including enzyme inhibition and receptor binding.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit potent antitumor activity. For instance, a related compound (12e) showed remarkable activity against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| SU-DHL-6 | 0.55 |
| WSU-DLCL-2 | 0.95 |
| K562 | 1.68 |
These results indicate a strong antiproliferative effect, suggesting that this compound may also possess similar properties due to structural similarities with these active compounds .
The mechanism underlying the antitumor activity involves the induction of apoptosis and inhibition of cell migration in lymphoma cells. Morphological changes in treated cells have been observed, indicating that the compound may disrupt critical cellular processes necessary for tumor growth .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have been explored for their antimicrobial properties. Studies have shown that certain analogs exhibit significant activity against both gram-positive and gram-negative bacteria. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
The structure-activity relationship (SAR) indicates that modifications to the substituents on the thieno[3,2-d]pyrimidine core can enhance antimicrobial efficacy .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidines have been identified as inhibitors of various enzymes, including phosphodiesterases and Janus kinases (JAKs). For instance:
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| JAK3 | Competitive | 1.38 |
| PDE4 | Selective | Varies |
These findings suggest that this compound may similarly inhibit these enzymes, contributing to its therapeutic potential in inflammatory diseases and cancers .
Case Studies
- Cancer Therapy : A study involving a related thieno[3,2-d]pyrimidine derivative demonstrated significant reduction in tumor size in mouse models of lung cancer when administered at low doses over a specified period. Histological analysis showed reduced fibrosis and inflammation markers .
- Infection Models : In vivo studies using bacterial infection models revealed that certain thieno[3,2-d]pyrimidine derivatives significantly reduced bacterial load compared to control groups, showcasing their potential as novel antimicrobial agents .
Q & A
Basic Research Questions
Synthesis Optimization Q: How can the synthesis of (S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL be optimized for higher yield and purity? A:
- Reaction Conditions: Optimize reflux time, solvent selection (e.g., formic acid for cyclization), and stoichiometric ratios. For example, prolonged reflux (~16–18 hours) in formic acid has been shown to improve cyclization efficiency in analogous thienopyrimidine derivatives .
- Purification: Use cold-water washing and hexane recrystallization to remove unreacted intermediates. Yield improvements (>85%) can be achieved by iterative solvent screening (e.g., polar vs. non-polar systems) .
Structural Characterization Q: What advanced spectroscopic techniques are recommended for confirming the stereochemistry and functional groups of this compound? A:
- Stereochemical Analysis: Employ chiral HPLC or X-ray crystallography to confirm the (S)-configuration of the hexanol moiety.
- Functional Groups: Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., NOESY, HSQC) to resolve overlapping signals in the thienopyrimidine and hexanol regions .
Advanced Research Questions
Mechanistic Studies Q: How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems? A:
- Target Identification: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners. Pyrimidine derivatives often target enzymes like phosphotransferases or receptors such as Toll-like receptors (TLRs) .
- Cellular Assays: Design dose-response studies in relevant cell lines (e.g., HEK293-TLR7/8 reporter systems) to assess immunomodulatory activity. Include controls for off-target effects using kinase inhibitor panels .
Environmental Fate Q: What methodologies are appropriate for assessing the environmental persistence and degradation pathways of this compound? A:
- Persistence Studies: Conduct abiotic degradation experiments under varying pH, UV light, and temperature conditions. Monitor degradation products via LC-MS/MS.
- Biotic Transformation: Use soil or water microcosms to evaluate microbial degradation kinetics. Apply OECD 307/308 guidelines for standardized testing .
Data Contradiction Analysis Q: How should conflicting data regarding the compound’s efficacy in different experimental models be analyzed? A:
- Meta-Analysis Framework: Systematically compare study designs (e.g., cell vs. animal models, dosing regimens) to identify variables influencing outcomes.
- Theoretical Alignment: Reconcile discrepancies by aligning results with established biological pathways (e.g., TLR signaling vs. metabolic inactivation) .
Theoretical Framework Integration Q: How can a theoretical framework be integrated into the study of this compound’s pharmacological properties? A:
- Conceptual Basis: Anchor research in receptor theory (e.g., structure-activity relationships for TLR agonists) or enzyme kinetics (e.g., Michaelis-Menten models for inhibition).
- Methodological Influence: Use the framework to prioritize assays (e.g., binding affinity over phenotypic screens) and interpret dose-response anomalies .
Methodological Considerations
- Experimental Design: For in vivo studies, adopt split-plot designs (e.g., randomized blocks with temporal replicates) to account for variability in biological responses .
- Data Validation: Cross-validate findings using orthogonal techniques (e.g., qPCR for gene expression alongside Western blotting) to mitigate technical biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
